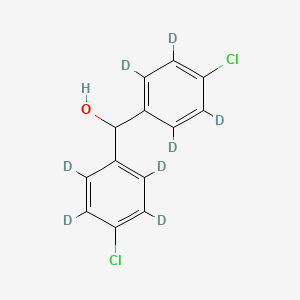

Bis(4-chlorophenyl-2,3,5,6-d4)methyl alcohol

Descripción general

Descripción

Bis(4-chlorophenyl-2,3,5,6-d4)methyl alcohol is a deuterium-labeled compound, specifically a deuterated form of bis(4-chlorophenyl)methanol. The incorporation of deuterium atoms into the molecular structure enhances its stability and alters its pharmacokinetic and metabolic profiles, making it valuable in various scientific research applications .

Mecanismo De Acción

Target of Action

It is a deuterium-labeled compound, which suggests that it may be used as a tracer in drug development and research .

Mode of Action

Bis(4-chlorophenyl-2,3,5,6-d4)methyl alcohol interacts with its targets by incorporating stable heavy isotopes of hydrogen (deuterium) into drug molecules . This deuteration can potentially affect the pharmacokinetic and metabolic profiles of drugs .

Biochemical Pathways

The incorporation of deuterium into drug molecules can influence various biochemical processes, including drug metabolism and pharmacokinetics .

Pharmacokinetics

Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .

Result of Action

The compound’s deuteration can potentially influence the drug’s interaction with its targets, thereby affecting its overall therapeutic effect .

Análisis Bioquímico

Biochemical Properties

Bis(4-chlorophenyl-2,3,5,6-d4)methyl alcohol plays a significant role in biochemical reactions, particularly in the study of drug metabolism. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used as a tracer to understand the pharmacokinetic behavior of drugs, affecting their absorption, distribution, metabolism, and excretion . The deuterium substitution can influence the metabolic stability and reduce the rate of oxidative metabolism, thereby altering the interaction with metabolic enzymes .

Cellular Effects

This compound impacts various cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that deuterium-labeled compounds like this compound can affect the pharmacokinetic and metabolic profiles of drugs, leading to changes in cellular function . The compound’s interaction with cellular enzymes can modulate metabolic pathways and influence the overall cellular response .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The deuterium substitution can lead to changes in enzyme binding interactions, potentially inhibiting or activating specific enzymes . This alteration can result in changes in gene expression and metabolic pathways, affecting the overall biochemical behavior of the compound .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors in its long-term effects on cellular function. Studies have indicated that deuterium-labeled compounds can exhibit different stability profiles compared to their non-labeled counterparts, potentially leading to prolonged effects in in vitro and in vivo studies . The temporal dynamics of its interaction with cellular components can provide insights into its long-term biochemical behavior .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal adverse effects, while higher doses could lead to toxicity or other adverse reactions . Understanding the dosage thresholds and the compound’s pharmacokinetic behavior is essential for determining its safe and effective use in research .

Metabolic Pathways

This compound is involved in various metabolic pathways. The deuterium substitution can affect the interaction with metabolic enzymes, leading to changes in metabolic flux and metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interaction with transporters and binding proteins . The compound’s localization and accumulation can affect its biochemical activity and overall effectiveness in research applications . Understanding these transport mechanisms is crucial for optimizing its use in various experimental settings .

Subcellular Localization

The subcellular localization of this compound can impact its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . This localization can influence its interaction with cellular components and its overall biochemical behavior .

Métodos De Preparación

The synthesis of bis(4-chlorophenyl-2,3,5,6-d4)methyl alcohol typically involves the deuteration of bis(4-chlorophenyl)methanol. This process can be achieved through several synthetic routes, including:

Deuterium Exchange Reactions: Utilizing deuterium oxide (D2O) or deuterated solvents under specific conditions to replace hydrogen atoms with deuterium.

Catalytic Deuteration: Employing catalysts such as palladium on carbon (Pd/C) in the presence of deuterium gas (D2) to facilitate the exchange of hydrogen for deuterium.

Industrial production methods may involve large-scale deuteration processes using specialized equipment to ensure high purity and yield of the deuterated compound.

Análisis De Reacciones Químicas

Bis(4-chlorophenyl-2,3,5,6-d4)methyl alcohol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form bis(4-chlorophenyl) ketone using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).

Reduction: Reduction reactions can convert the compound back to its corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: Nucleophilic substitution reactions can occur, where the chlorine atoms are replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to achieve the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.

Aplicaciones Científicas De Investigación

Bis(4-chlorophenyl-2,3,5,6-d4)methyl alcohol has a wide range of scientific research applications, including:

Chemistry: Used as a tracer in studies involving reaction mechanisms and kinetics due to its stable isotopic labeling.

Biology: Employed in metabolic studies to track the distribution and transformation of compounds within biological systems.

Medicine: Utilized in drug development to investigate the pharmacokinetics and metabolic pathways of potential therapeutic agents.

Comparación Con Compuestos Similares

Bis(4-chlorophenyl-2,3,5,6-d4)methyl alcohol can be compared with other similar compounds, such as:

Bis(4-chlorophenyl)methanol: The non-deuterated form, which has different pharmacokinetic and metabolic properties.

Bis(4-chlorophenyl) ketone: An oxidized derivative with distinct chemical and physical characteristics.

Bis(5-chloro-2-hydroxyphenyl)methane: A structurally related compound with different functional groups and applications

The uniqueness of this compound lies in its deuterium labeling, which imparts specific advantages in terms of stability and metabolic behavior, making it a valuable tool in scientific research and industrial applications.

Actividad Biológica

Bis(4-chlorophenyl-2,3,5,6-d4)methyl alcohol is a deuterated compound that has garnered attention in biochemical research due to its unique properties and applications in drug metabolism studies. The presence of deuterium allows for enhanced tracking and analysis of metabolic pathways, providing insights into pharmacokinetics and drug interactions.

Target of Action : This compound functions primarily as a tracer in drug development. Its deuterium labeling facilitates the study of drug metabolism by allowing researchers to trace the compound's behavior in biological systems.

Mode of Action : this compound interacts with various biomolecules through the incorporation of stable heavy isotopes. This interaction can influence the binding affinity and activity of enzymes and receptors involved in drug metabolism.

Biochemical Pathways : The incorporation of deuterium has been shown to affect several biochemical processes, including:

- Drug Metabolism : Alters the metabolic pathways, potentially leading to changes in absorption, distribution, metabolism, and excretion (ADME) profiles.

- Cellular Signaling : Influences signaling pathways that regulate gene expression and cellular responses.

This compound exhibits significant biochemical activity:

- Interaction with Enzymes : The compound has been demonstrated to interact with cytochrome P450 enzymes, affecting their catalytic efficiency.

- Cellular Effects : Studies indicate that this compound can modulate cell signaling pathways and gene expression profiles. For instance, it may impact the expression of genes involved in cellular stress responses.

Pharmacokinetics

The pharmacokinetic properties of deuterated compounds like this compound are notable:

- Absorption and Distribution : The presence of deuterium can enhance the solubility and stability of drug formulations.

- Metabolism : Deuteration can lead to slower metabolic rates compared to non-deuterated counterparts due to kinetic isotope effects.

- Excretion : Altered metabolic pathways may influence the excretion rates of drugs.

Case Studies

Several studies have highlighted the utility of this compound in drug metabolism research:

- Study on Drug Interaction : A study demonstrated that the incorporation of deuterium into a known pharmaceutical compound altered its metabolic profile significantly. The results indicated that deuterated drugs exhibited improved bioavailability and reduced side effects compared to their non-deuterated forms.

- Metabolic Tracing in Vivo : In animal models, this compound was used to trace the metabolic fate of various drugs. The findings revealed distinct metabolic pathways that were not observable with traditional tracers.

Chemical Reactions Analysis

The compound undergoes several chemical transformations:

| Reaction Type | Description |

|---|---|

| Oxidation | Can be oxidized to form bis(4-chlorophenyl) ketone using agents like chromium trioxide. |

| Reduction | May be reduced back to its corresponding alcohol using lithium aluminum hydride (LiAlH4). |

| Substitution | Nucleophilic substitution reactions can occur where chlorine atoms are replaced by nucleophiles. |

Scientific Research Applications

This compound has diverse applications across various fields:

- Chemistry : Utilized as a tracer in reaction mechanism studies due to its stable isotopic labeling.

- Biology : Employed in metabolic studies for tracking compound transformations within biological systems.

- Medicine : Investigated for its potential in improving drug formulations through enhanced pharmacokinetic profiles.

- Industry : Used in the production of deuterated compounds for specialty chemicals and materials.

Propiedades

IUPAC Name |

bis(4-chloro-2,3,5,6-tetradeuteriophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10Cl2O/c14-11-5-1-9(2-6-11)13(16)10-3-7-12(15)8-4-10/h1-8,13,16H/i1D,2D,3D,4D,5D,6D,7D,8D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHUYGURFBULKPA-PGRXLJNUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C2=CC=C(C=C2)Cl)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C(C2=C(C(=C(C(=C2[2H])[2H])Cl)[2H])[2H])O)[2H])[2H])Cl)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.